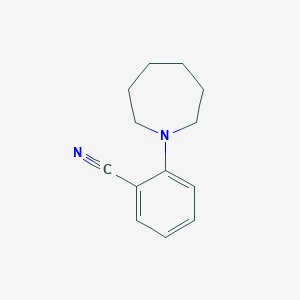

2-(Azepan-1-yl)benzonitrile

Description

2-(Azepan-1-yl)benzonitrile (CAS: 135277-09-7) is a benzonitrile derivative featuring a seven-membered azepane ring attached via a methylene group to the aromatic ring. Its IUPAC name is 2-[(azepan-1-yl)methyl]benzonitrile, with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol . The compound belongs to categories such as aliphatic cyclic structures, amines (tertiary), and nitriles. Its SMILES representation is N#CC₁=CC=CC=C₁CN₁CCCCCC₁, and it is structurally characterized by a planar benzonitrile core and a flexible azepane ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(azepan-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRADTVJBORONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. For instance, the use of ionic liquids as recycling agents has been explored to enhance the reaction’s efficiency and environmental friendliness .

Industrial Production Methods

Industrial production methods for 2-(Azepan-1-yl)benzonitrile are not extensively documented. the general approach involves multi-step organic synthesis, starting from readily available precursors and employing various catalysts and solvents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)benzonitrile can undergo several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Azepan-1-yl)benzonitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biological pathways and interactions.

Industry: Used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Triazole-Substituted Benzonitriles

Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) () share the benzonitrile core but incorporate triazole rings and vinyl linkages. These modifications enhance cytotoxic activity against breast cancer cell lines:

- 1c : IC₅₀ = 27.1 ± 1.2 μg/mL (MCF-7), 14.5 ± 2.1 μg/mL (MDA-MB-231).

- 1h : IC₅₀ = 14.3 ± 1.1 μg/mL (T47D).

In contrast, 2-(azepan-1-yl)benzonitrile lacks the triazole moiety and conjugated double bonds, which are critical for binding to aromatase enzymes in cancer cells .

Piperidine and Piperazinyl Analogues

Compounds like 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS: 72752-52-4; similarity: 0.89) and 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS: 158115-67-4; similarity: 0.86) replace the azepane ring with six-membered piperidine rings ().

Functional Group Variations

Amino-Substituted Derivatives

5-Amino-2-(azepan-1-yl)benzonitrile (CAS: 78252-09-2; similarity: 0.85) introduces an amino group at the 5-position of the benzene ring (). The amino group enhances solubility and hydrogen-bonding capacity, which could improve pharmacokinetic properties compared to the non-amino parent compound.

Oxygen-Containing Side Chains

2-(2-Azepan-1-yl-2-oxoethoxy)benzonitrile (CAS: 451450-93-4) incorporates an oxygen atom and a ketone group in the side chain ().

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The azepane ring in this compound likely increases lipophilicity (logP ≈ 2.5–3.0) compared to piperidine analogues (logP ≈ 2.0–2.5), affecting blood-brain barrier permeability.

- Metabolic Stability: The absence of reactive groups (e.g., triazole or amino) in this compound may reduce metabolic degradation compared to 1c or 1h.

Biological Activity

2-(Azepan-1-yl)benzonitrile, also known as 5-Amino-2-(azepan-1-yl)benzonitrile, is an organic compound characterized by its unique structural features, including a benzene ring substituted with an amino group and a six-membered nitrogen-containing azepane ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇N₃. Its structure combines a nitrile functional group with an azepane moiety, which enhances its reactivity and interaction with biological targets. The compound's dual functionality as both an amine and a nitrile allows for diverse reactivity patterns, making it a candidate for various applications in drug design.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Pharmacological Potential : The compound has shown promise in modulating neurotransmitter systems and interfering with cancer cell signaling pathways. These mechanisms are still under investigation but suggest a role in treating neurological disorders and certain cancers.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties, potentially acting as inhibitors of cell proliferation in various cancer types.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may influence:

- Neurotransmitter Modulation : By interacting with receptors involved in neurotransmission, it may help regulate mood and cognitive functions.

- Cancer Cell Signaling Pathways : The compound might inhibit pathways that promote tumor growth and survival, making it a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of this compound. Below is a table summarizing key characteristics of similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | C₁₁H₁₃N₃ | Contains a pyrrolidine ring instead of azepane |

| 2-Amino-5-(4-methylpiperazin-1-yl)benzonitrile | C₁₂H₁₆N₂ | Features a piperazine ring; potential CNS activity |

| 4-(Azepan-1-yl)benzonitrile | C₁₂H₁₅N₂ | Lacks the amino substitution; simpler structure |

This comparison underscores the distinct biological activities that may arise from the specific combination of functional groups present in this compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological properties. For instance:

- Antitumor Studies : Research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents.

- Neuropharmacological Evaluations : In vivo studies assessed the impact of these compounds on animal models of depression and anxiety, revealing promising results in improving behavioral outcomes .

- Mechanistic Insights : Investigations into the interaction of this compound with specific receptors have provided insights into its potential neuroprotective effects, suggesting applications in neurodegenerative disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.